N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide
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Overview
Description
N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a chlorobenzylamine moiety. Its molecular formula is C22H26ClN3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide typically involves multiple steps. One common approach is the reaction of 3-chlorobenzylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The resulting intermediate is then reacted with a phenylsulfonyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-aminobenzamide
- N-(4-chlorobenzyl)-2-aminobenzamide
- N-(3-chlorobenzyl)-2-aminobenzamide
Uniqueness
N-{2-[(3-chlorobenzyl)amino]-1-methyl-2-oxoethyl}-1-(phenylsulfonyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H26ClN3O4S |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[(2R)-1-[(3-chlorophenyl)methylamino]-1-oxopropan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN3O4S/c1-16(21(27)24-14-17-7-5-9-19(23)13-17)25-22(28)18-8-6-12-26(15-18)31(29,30)20-10-3-2-4-11-20/h2-5,7,9-11,13,16,18H,6,8,12,14-15H2,1H3,(H,24,27)(H,25,28)/t16-,18?/m1/s1 |
InChI Key |
SROUCEHXEIUGHF-PYUWXLGESA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC1=CC(=CC=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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